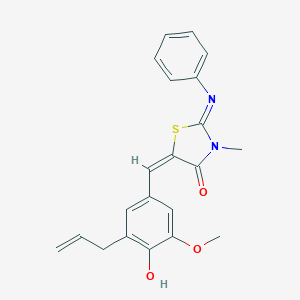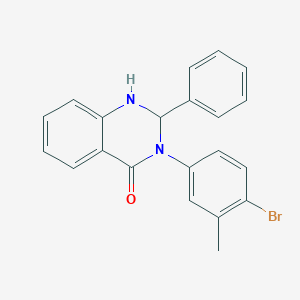
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, commonly referred to as TMBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. TMBD is a member of the dioxane family, which is a group of compounds known for their diverse biological activities. In
作用机制
The mechanism of action of TMBD is not fully understood. However, studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. TMBD has also been found to induce oxidative stress and activate the p53 pathway, which is a tumor suppressor pathway.
Biochemical and Physiological Effects:
TMBD has been found to have several biochemical and physiological effects. Studies have shown that TMBD can induce apoptosis in cancer cells by activating the caspase pathway. TMBD has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, TMBD has been found to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
One of the main advantages of using TMBD in lab experiments is its potent anti-cancer activity. TMBD has been found to be effective against a wide range of cancer cell lines, making it a valuable tool in cancer research. However, one of the limitations of using TMBD in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for research on TMBD. One area of interest is the development of TMBD analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of TMBD, which could lead to the development of new anti-cancer drugs. Additionally, studies could be conducted to explore the potential applications of TMBD in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, TMBD is a synthetic compound with potential applications in cancer research and other fields of research. The synthesis of TMBD is straightforward, and the compound exhibits potent anti-cancer activity. Studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of topoisomerase II and inducing oxidative stress. TMBD has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. Although TMBD has limitations in lab experiments, its potential applications in research make it a valuable tool for scientists. Future research on TMBD could lead to the development of new anti-cancer drugs and other therapeutic agents.
合成方法
The synthesis of TMBD involves the condensation reaction of 2,3,4-trimethoxybenzaldehyde and 1,3-dioxane-4,6-dione in the presence of a catalyst. The reaction proceeds smoothly under mild conditions, and the yield of the product is high. The purity of the synthesized TMBD can be improved by recrystallization.
科学研究应用
TMBD has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TMBD is in the field of cancer research. Studies have shown that TMBD exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. TMBD has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
产品名称 |
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione |
|---|---|
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H18O7/c1-23-15-10-9-13(16(24-2)17(15)25-3)11-14-18(21)26-20(27-19(14)22)12-7-5-4-6-8-12/h4-11,20H,1-3H3 |
InChI 键 |
BXMWZGKSAZKBDC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)
